4-Pyridinamine, 3-bromo-2,6-dichloro-
CAS No.: 1404439-00-4
Cat. No.: VC5480223
Molecular Formula: C5H3BrCl2N2
Molecular Weight: 241.9
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1404439-00-4 |
|---|---|
| Molecular Formula | C5H3BrCl2N2 |
| Molecular Weight | 241.9 |
| IUPAC Name | 3-bromo-2,6-dichloropyridin-4-amine |
| Standard InChI | InChI=1S/C5H3BrCl2N2/c6-4-2(9)1-3(7)10-5(4)8/h1H,(H2,9,10) |
| Standard InChI Key | HNJSCHRYDJPAPT-UHFFFAOYSA-N |
| SMILES | C1=C(C(=C(N=C1Cl)Cl)Br)N |
Introduction
Structural Characteristics and Nomenclature
The compound’s structure consists of a pyridine ring (C₅H₅N) with substituents at positions 2, 4, and 6. Specifically:
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Position 2: Chlorine atom
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Position 4: Bromine atom
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Position 3: Amino group (-NH₂)
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Position 6: Chlorine atom
This arrangement is reflected in its SMILES notation: ClC1=NC(=C(C(=C1Cl)N)Br)N, which clarifies the connectivity and substituent positions . The electron-withdrawing effects of halogens and the electron-donating amino group create a polarized electronic environment, influencing its reactivity in nucleophilic and electrophilic substitutions .
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3-Amino-4-bromo-2,6-dichloropyridine | |
| CAS Number | 1121586-37-5 | |
| Molecular Formula | C₅H₃BrCl₂N₂ | |
| Molecular Weight | 241.9 g/mol | |
| InChI Key | VQPYQALRCSTFHV-UHFFFAOYSA-N |
Synthesis and Reactivity
Reactivity Patterns
The compound’s reactivity is governed by:
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Amino Group: Participates in hydrogen bonding and serves as a directing group in electrophilic substitutions.
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Halogens: Bromine and chlorine enable cross-coupling reactions (e.g., Suzuki-Miyaura) and further substitutions.
Notably, the amino group’s meta position relative to bromine may favor intramolecular interactions, stabilizing transition states in catalytic cycles .
Physicochemical Properties
Table 2: Physical and Chemical Properties
The compound’s solubility in polar solvents stems from hydrogen-bonding capacity via the amino group. Its stability is compromised by prolonged exposure to light or elevated temperatures, necessitating controlled storage conditions .
Applications in Drug Discovery and Agrochemicals
Pharmaceutical Intermediate
Halogenated pyridines are pivotal in designing kinase inhibitors and antiviral agents. The amino and halogen substituents in this compound offer sites for:
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Functionalization: Introducing pharmacophores via cross-coupling or alkylation.
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Bioisosterism: Serving as a surrogate for aromatic rings in bioactive molecules .
Agrochemical Development
Chlorine and bromine enhance lipophilicity, aiding penetration through plant cuticles. Potential applications include:
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Herbicides: Targeting acetolactate synthase (ALS) in weeds.
| Supplier | Purity | Price Range | Availability |
|---|---|---|---|
| Supplier A | 97% | Inquiry-based | April 2025 |
| Supplier B | 95% | €32–€1,949 | Discontinued |
| Supplier C | 95% | Inquiry-based | May 2025 |
Products are marketed for research use only, with prices varying by scale and purity . Handling requires PPE due to potential halogen toxicity and irritancy .
Recent Research and Future Directions
Recent studies emphasize leveraging halogenated pyridines in:
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Catalytic C–H Functionalization: Streamlining synthesis of polycyclic architectures.
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Photopharmacology: Developing light-activated prodrugs via halogen-photoactive group interactions .
Future work should explore this compound’s utility in metal-organic frameworks (MOFs) and asymmetric catalysis.
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